molecular formula C17H20Br2N2 B3276157 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) CAS No. 63594-70-7

4,4'-methylenebis(3-bromo-N,N-dimethylaniline)

Cat. No. B3276157
M. Wt: 412.2 g/mol
InChI Key: VXGLUOGGGJZILA-UHFFFAOYSA-N
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Patent
US09346957B2

Procedure details

4,4′-Methylenebis(3-bromo-N,N-dimethylaniline 1 (2.00 g, 4.85 mmol, 1 eq.) was dissolved in dry THF (200 ml) and stirred at −78° C. on the CO2(s)/acetone bath. sec-BuLi (1.4 mol/l solution in n-hexane, 10 ml, 14.0 mmol, 3 eq.) was slowly added for 30 minutes to the solution and stirred for further 2 hr at the same temperature. SiMe2Cl2 (1 ml, 8.22 mmol, 1.8 eq.) was added to the reaction mixture and stirred at room temperature for 2 hr. 1N HCl aqueous solution was added carefully to neutralize the solution, and THF was evaporated. The resulting aqueous solution was extracted with EtOAc, and the organic phase was washed with saturated NaHCO3 aqueous solution, water and brine, dried over Na2SO4, filtered and evaporated to obtain the crude including N3,N3,N7,N7,5,5-hexamethyl-5,10-dihydrodibenzo[b,e]siline-3,7-diamine 2, which was used for the next reaction immediately due to its high sensitivity toward oxygen. The resulting crude including 2 was dissolved in acetone (30 ml) and stirred at −15° C. on the crashed ice/NaCl(s) bath. KMnO4 powder was added portionwise (300 mg×6) for 30 minutes, and stirring was continued for further 2 hr at the same temperature. The purple suspension was filtered through a Celite pad, and the yellow filterate was evaporated. The resulting residue was purified by silica gel column chromatography (nhexane/CH2Cl2=20/80) to obtain 3,7-Bis(dimethylamino)-5,5-dimethyldibenzo[b,e]silin-10(5H)-one as a yellow solid. (689 mg, 41%)
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
N3,N3,N7,N7,5,5-hexamethyl-5,10-dihydrodibenzo[b,e]siline-3,7-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C(C1C=CC(N(C)C)=CC=1Br)C1C=CC(N(C)C)=CC=1Br.[C:22](=[O:24])=O.[Li]C(CC)C.[Si](Cl)(Cl)(C)C.Cl.[CH3:36][N:37]([CH3:57])[C:38]1[CH:39]=[CH:40][C:41]2C[C:45]3[CH:47]=[CH:48][C:49]([N:51]([CH3:53])[CH3:52])=[CH:50][C:44]=3[Si:43]([CH3:55])([CH3:54])[C:42]=2[CH:56]=1.O=O.[O-][Mn](=O)(=O)=O.[K+]>C1COCC1.CC(C)=O>[CH3:36][N:37]([CH3:57])[C:38]1[CH:39]=[CH:40][C:41]2[C:22](=[O:24])[C:45]3[CH:47]=[CH:48][C:49]([N:51]([CH3:52])[CH3:53])=[CH:50][C:44]=3[Si:43]([CH3:54])([CH3:55])[C:42]=2[CH:56]=1 |f:7.8|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=C(C=C(N(C)C)C=C1)Br)C1=C(C=C(N(C)C)C=C1)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
[Li]C(C)CC
Step Six
Name
Quantity
1 mL
Type
reactant
Smiles
[Si](C)(C)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
N3,N3,N7,N7,5,5-hexamethyl-5,10-dihydrodibenzo[b,e]siline-3,7-diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=1C=CC2=C([Si](C3=C(C2)C=CC(=C3)N(C)C)(C)C)C1)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Ten
Name
ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for further 2 hr at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was evaporated
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was extracted with EtOAc
WASH
Type
WASH
Details
the organic phase was washed with saturated NaHCO3 aqueous solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain the crude
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for further 2 hr at the same temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The purple suspension was filtered through a Celite pad
CUSTOM
Type
CUSTOM
Details
the yellow filterate was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (nhexane/CH2Cl2=20/80)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C=1C=CC2=C([Si](C3=C(C2=O)C=CC(=C3)N(C)C)(C)C)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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